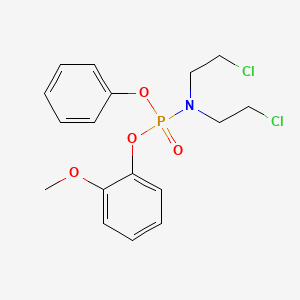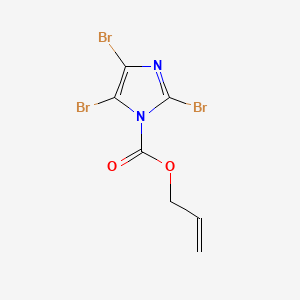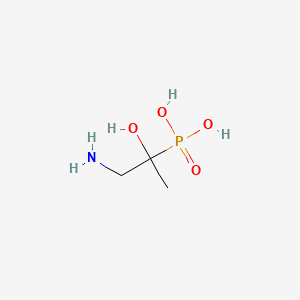
N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine is a chemical compound with the molecular formula C8H18BNO2 It is known for its unique structure, which includes a dioxaphospholan ring and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphite ester with an amine in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes.
Wissenschaftliche Forschungsanwendungen
N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific chemical reactions, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,2-Dioxaborolan-2-amine, N,N,4,4,5,5-hexamethyl-
- 2,2,4,4,5,5-Hexamethyl-1,3-dioxane
- 1,1,3,3,5,5-Hexamethylcyclotrisiloxane
Uniqueness
N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine is unique due to its dioxaphospholan ring and multiple methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
14274-42-1 |
|---|---|
Molekularformel |
C8H18NO2P |
Molekulargewicht |
191.21 g/mol |
IUPAC-Name |
N,N,4,4,5,5-hexamethyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C8H18NO2P/c1-7(2)8(3,4)11-12(10-7)9(5)6/h1-6H3 |
InChI-Schlüssel |
JJBBQDXDDMHUBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OP(O1)N(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)


![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)







